molecular formula C16H10Cl2N2O3 B2690325 (2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide CAS No. 313397-50-1

(2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide

Cat. No.: B2690325
CAS No.: 313397-50-1
M. Wt: 349.17
InChI Key: CIKJQRIEHAXUOE-SILNSSARSA-N
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Description

(2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide typically involves the condensation of 2,4-dichloroaniline with a suitable chromene derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in synthetic chemistry.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.

Industry

Industrially, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
  • (2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxylate
  • (2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)imino-7-hydroxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3/c17-9-2-4-13(12(18)6-9)20-16-11(15(19)22)5-8-1-3-10(21)7-14(8)23-16/h1-7,21H,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKJQRIEHAXUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=NC3=C(C=C(C=C3)Cl)Cl)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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